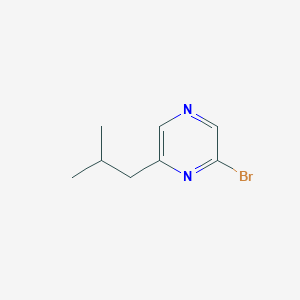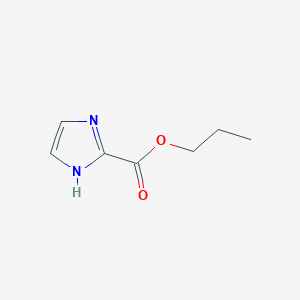![molecular formula C10H10N2 B12824458 2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)
2-Allyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzimidazole core with an allyl group attached to the nitrogen atom at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the allyl group. One common method is the condensation of o-phenylenediamine with an allyl-substituted aldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while alkylation can be performed using alkyl halides in the presence of a base
Major Products Formed:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities. .
Medicine: 2-Allyl-1H-benzo[d]imidazole derivatives have shown promise as anticancer agents.
Industry: The compound is used in the production of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2-Allyl-1H-benzo[d]imidazole varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Anticancer Activity: this compound derivatives can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Antiviral Activity: The compound can interfere with viral replication by inhibiting viral enzymes or blocking viral entry into host cells.
Comparison with Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Similar structure but with a phenyl group instead of an allyl group.
2-Methyl-1H-benzo[d]imidazole: Contains a methyl group at position 2.
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole: Combines the benzimidazole and indole moieties, resulting in unique biological activities, including anticancer and antimicrobial effects.
Uniqueness of 2-Allyl-1H-benzo[d]imidazole: The presence of the allyl group in this compound imparts unique chemical reactivity and biological activity. This compound can undergo specific reactions that are not possible with other benzimidazole derivatives.
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-prop-2-enyl-1H-benzimidazole |
InChI |
InChI=1S/C10H10N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7H,1,5H2,(H,11,12) |
InChI Key |
NMRACTVLHDREKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one](/img/structure/B12824396.png)
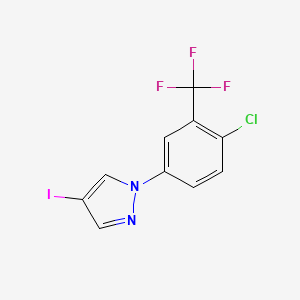
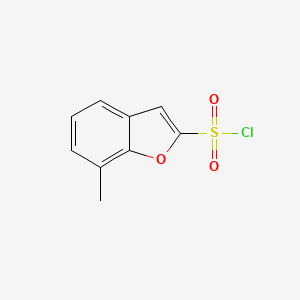
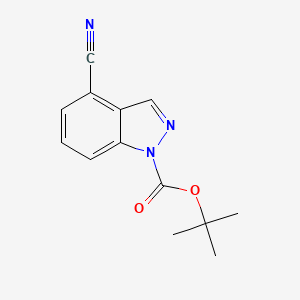
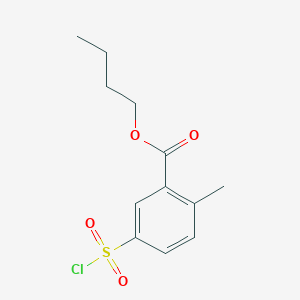
![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12824431.png)
![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)

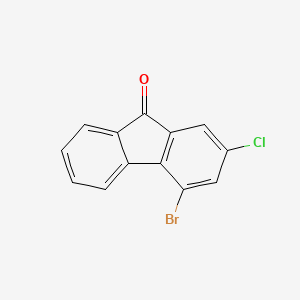
![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)
